Prazobind-d8 vs. Unlabeled Prazobind: +8 Da Mass Shift Enables MS Distinction Without Chromatographic Separation
Prazobind-d8 differs from unlabeled Prazobind by eight deuterium atoms located exclusively on the piperazine ring, resulting in a molecular weight of 429.54 Da compared to 421.49 Da for Prazobind, a net mass increase of +8.05 Da [1]. This mass shift places the [M+H]+ ion of Prazobind-d8 eight m/z units above the Prazobind analyte signal, enabling selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) without chromatographic resolution between the two species . The eight-deuterium labeling exceeds the minimum recommendation of three labeling isotopes to ensure freedom from isotopic interference from the unlabeled analyte [2].
| Evidence Dimension | Molecular weight and isotopic labeling magnitude |
|---|---|
| Target Compound Data | 429.54 Da; +8 Da shift (eight deuterium atoms) |
| Comparator Or Baseline | Prazobind: 421.49 Da; 0 Da shift |
| Quantified Difference | +8.05 Da; deuterium incorporation at 8 positions |
| Conditions | Calculated from molecular formula (C23H19D8N5O3 vs C23H27N5O3) |
Why This Matters
This mass shift exceeds the minimum required for reliable MS differentiation and ensures the internal standard does not interfere with analyte quantification while precisely correcting for ionization variability.
- [1] Santa Cruz Biotechnology. Prazobind-d8 (CAS 1189701-23-2) Technical Datasheet. View Source
- [2] Kumar SD. Ions selected for selective ion monitoring when isotopic analogs are used as internal standards should retain at least three labeling isotopes. View Source
